An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dibromo-4-nitro-1H-imidazole (CAS: 6154-30-9)
An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dibromo-4-nitro-1H-imidazole (CAS: 6154-30-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dibromo-4-nitro-1H-imidazole, identified by the CAS number 6154-30-9, is a halogenated nitroimidazole derivative. This compound serves as a crucial intermediate in the synthesis of various organic molecules, most notably in the pharmaceutical industry.[1][2] Its utility is particularly significant in the preparation of novel therapeutic agents, including the bactericidal drug Delamanid.[1][2] The strategic placement of two bromine atoms and a nitro group on the imidazole ring imparts unique reactivity, making it a versatile building block for medicinal chemists.[3] This guide provides a comprehensive overview of its core physicochemical properties, standardized experimental methodologies for their determination, and an illustrative representation of the general mechanism of action for nitroimidazole compounds.
Physicochemical Data Summary
The following tables summarize the key quantitative physicochemical properties of 2,5-Dibromo-4-nitro-1H-imidazole. These values have been compiled from various chemical data sources.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₃HBr₂N₃O₂ | [1][4] |
| Molecular Weight | 270.87 g/mol | [4] |
| Appearance | White to light yellow crystalline solid | [1][5] |
| Density | 2.575 g/cm³ | [4][6][7][8] |
| Melting Point | >270 °C | [4][6][8] |
| Boiling Point | 396 °C (at 760 mmHg) | [1][4][6][8] |
| Flash Point | 193 °C | [1][4][6] |
| Vapor Pressure | 1.79 x 10⁻⁶ mmHg at 25°C | [4][6][8] |
| Refractive Index | 1.701 | [4][6] |
Table 2: Acid-Base and Solubility Properties
| Property | Value | Notes |
| pKa | 2.93 ± 0.10 | Predicted value.[1][4][6][8] |
| Solubility | N/A | Specific quantitative data is not readily available. |
Experimental Protocols
While specific experimental details for the determination of the physicochemical properties of 2,5-Dibromo-4-nitro-1H-imidazole are not extensively published, the following are detailed methodologies based on the internationally recognized OECD Guidelines for the Testing of Chemicals. These protocols represent the standard for generating reliable and comparable data.
Melting Point/Melting Range (OECD Guideline 102)
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[9] For a pure substance, this occurs at a single temperature, while for impure substances, it occurs over a range.
Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.
Apparatus:
-
Capillary tube melting point apparatus (e.g., Thiele tube with a liquid bath or an automated metal block instrument).
-
Calibrated thermometer or temperature sensor.
-
Glass capillary tubes, sealed at one end.
Procedure:
-
Sample Preparation: A small amount of the dry, powdered 2,5-Dibromo-4-nitro-1H-imidazole is packed into a capillary tube to a height of 2-3 mm.
-
Heating: The capillary tube is placed in the heating block or bath of the melting point apparatus. The temperature is raised rapidly to about 10-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of melting. The temperature at which the last solid particle disappears is recorded as the end of the melting range.
-
Reporting: The result is reported as a melting range. Given the reported value of >270 °C, a high-temperature apparatus would be necessary.
Boiling Point (OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][10]
Principle: For high-melting solids like 2,5-Dibromo-4-nitro-1H-imidazole, direct measurement of the boiling point at atmospheric pressure can be challenging due to potential decomposition. However, methods like differential scanning calorimetry (DSC) or ebulliometry can be employed. The dynamic method, which also allows for vapor pressure determination, is described here.[5][11]
Apparatus:
-
Heating bath with a suitable liquid medium.
-
Boiling flask with a side arm connected to a pressure regulation system.
-
Calibrated temperature measuring device.
-
Pressure measuring device (manometer).
Procedure:
-
Sample Introduction: The substance is placed in the boiling flask.
-
Pressure Adjustment: The pressure inside the apparatus is reduced to a desired value.
-
Heating and Observation: The sample is heated and stirred. The temperature is recorded when boiling becomes constant at the set pressure.
-
Multiple Determinations: This process is repeated at various pressures to obtain a vapor pressure curve.
-
Extrapolation: The boiling point at standard atmospheric pressure (101.325 kPa) is determined by extrapolation of the vapor pressure-temperature curve.
Density of Solids (OECD Guideline 109)
Density is the mass of a substance per unit volume.[4][12]
Principle: The gas pycnometer method is a common and accurate technique for determining the density of a solid powder. It measures the volume of the solid by detecting the pressure change of a known volume of an inert gas (like helium) when the sample is introduced.
Apparatus:
-
Gas pycnometer.
-
Analytical balance.
Procedure:
-
Calibration: The volume of the empty sample cell is determined by the instrument.
-
Sample Weighing: A known mass of 2,5-Dibromo-4-nitro-1H-imidazole is accurately weighed and placed in the sample cell.
-
Measurement: The sample cell is placed in the pycnometer. The instrument is filled with a known volume of an inert gas at a specific pressure. A valve is then opened, allowing the gas to expand into the sample cell.
-
Volume Calculation: The new pressure is measured, and from the pressure difference, the volume occupied by the solid sample is calculated using the gas laws.
-
Density Calculation: The density is calculated by dividing the mass of the sample by its measured volume.
Water Solubility (OECD Guideline 105)
Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[13][14]
Principle: The flask method is suitable for substances with solubilities above 10⁻² g/L.[13][14] A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined.
Apparatus:
-
Flask with a stirrer.
-
Constant temperature bath.
-
Centrifuge or filtration system.
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy).
Procedure:
-
Equilibration: An excess amount of 2,5-Dibromo-4-nitro-1H-imidazole is added to a known volume of water in a flask. The mixture is stirred in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: The mixture is allowed to stand to let undissolved particles settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.
-
Quantification: The concentration of 2,5-Dibromo-4-nitro-1H-imidazole in the clear aqueous phase is determined using a suitable and validated analytical method.
-
Reporting: The water solubility is reported in units of mass per volume (e.g., g/L or mg/L) at the specified temperature.
Mechanism of Action and Signaling Pathway
As an intermediate for nitroimidazole-based drugs, the biological activity of its derivatives is of significant interest. Nitroimidazoles are a class of prodrugs that are activated under hypoxic conditions, making them effective against anaerobic bacteria and in targeting hypoxic tumor cells.[][16]
The general mechanism of action involves the reduction of the nitro group. In an anaerobic environment, the nitro group is reduced by microbial nitroreductases to form highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions.[][17] These reactive species can then interact with and damage critical cellular macromolecules, such as DNA, leading to strand breakage and cell death.[][16][18]
Below is a generalized diagram illustrating this activation pathway.
Conclusion
2,5-Dibromo-4-nitro-1H-imidazole (CAS 6154-30-9) is a key chemical intermediate with well-defined physicochemical properties that are critical for its application in organic synthesis, particularly in the development of pharmaceuticals. Understanding these properties, through standardized experimental protocols such as the OECD guidelines, is essential for its effective and safe handling and for the rational design of new drug candidates. The underlying mechanism of action of the broader nitroimidazole class highlights the potential for developing targeted therapies for diseases involving anaerobic microorganisms or hypoxic environments.
References
- 1. chembk.com [chembk.com]
- 2. 2,5-dibromo-4-nitro-1H-imidazole | 6154-30-9 [chemicalbook.com]
- 3. 2,5-dibromo-4-nitro-1H-imidazole | 6154-30-9 | Benchchem [benchchem.com]
- 4. acri.gov.tw [acri.gov.tw]
- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]
- 6. acri.gov.tw [acri.gov.tw]
- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 8. 2,5-dibromo-4-nitro-1H-imidazole|6154-30-9|lookchem [lookchem.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. laboratuar.com [laboratuar.com]
- 12. oecd.org [oecd.org]
- 13. Water Solubility | Scymaris [scymaris.com]
- 14. oecd.org [oecd.org]
- 16. lecturio.com [lecturio.com]
- 17. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nopr.niscpr.res.in [nopr.niscpr.res.in]
